molecular formula C24H23NO B10791074 (S)-5-allyl-10-ethynyl-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline

(S)-5-allyl-10-ethynyl-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline

Cat. No.: B10791074
M. Wt: 341.4 g/mol
InChI Key: QOOAVFNQEWFRQY-IBGZPJMESA-N
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Description

(S)-5-allyl-10-ethynyl-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-allyl-10-ethynyl-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline can be achieved through various synthetic routes. One common method involves the use of Friedländer synthesis, which is a classical method for the construction of quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of quinoline derivatives often involves the use of continuous-flow processes and green chemistry approaches to minimize environmental impact. For example, microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are some of the methods employed to achieve efficient and sustainable production of quinoline derivatives .

Properties

Molecular Formula

C24H23NO

Molecular Weight

341.4 g/mol

IUPAC Name

(5S)-10-ethynyl-2,2,4-trimethyl-5-prop-2-enyl-1,5-dihydrochromeno[3,4-f]quinoline

InChI

InChI=1S/C24H23NO/c1-6-9-19-23-17(22-16(7-2)10-8-11-20(22)26-19)12-13-18-21(23)15(3)14-24(4,5)25-18/h2,6,8,10-14,19,25H,1,9H2,3-5H3/t19-/m0/s1

InChI Key

QOOAVFNQEWFRQY-IBGZPJMESA-N

Isomeric SMILES

CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4O[C@H]3CC=C)C#C)(C)C

Canonical SMILES

CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4OC3CC=C)C#C)(C)C

Origin of Product

United States

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